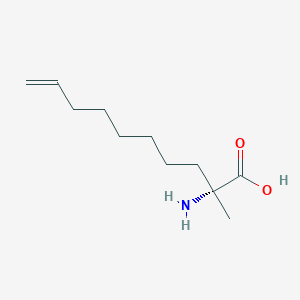![molecular formula C7H5BrN4 B1444352 6-Bromo-pirido[2,3-d]pirimidin-2-amina CAS No. 882670-89-5](/img/structure/B1444352.png)
6-Bromo-pirido[2,3-d]pirimidin-2-amina
Descripción general
Descripción
6-Bromopyrido[2,3-d]pyrimidin-2-amine is a chemical compound with the CAS Number: 882670-89-5. It has a molecular weight of 225.05 . The IUPAC name for this compound is 6-bromopyrido[2,3-d]pyrimidin-2-amine .
Synthesis Analysis
A novel synthetic method for 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines has been reported . The process starts from 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . A series of 21 new pyrido[2,3-d]pyrimidine derivatives was prepared in high yields (up to 98%) . In the last two steps, microwave irradiation was used .Molecular Structure Analysis
The InChI code for 6-Bromopyrido[2,3-d]pyrimidin-2-amine is 1S/C7H5BrN4/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H, (H2,9,10,11,12) .Chemical Reactions Analysis
The synthesis of 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines involves several steps including bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . The reaction takes place more easily in acetonitrile .Physical And Chemical Properties Analysis
6-Bromopyrido[2,3-d]pyrimidin-2-amine is a solid at room temperature .Aplicaciones Científicas De Investigación
Investigación Anticáncer
6-Bromo-pirido[2,3-d]pirimidin-2-amina: se ha identificado como un posible agente anticancerígeno. Sus derivados han demostrado eficacia en la inhibición del crecimiento de células cancerosas al dirigirse a varias vías involucradas en la proliferación y supervivencia celular . La capacidad del compuesto para interferir con la actividad de la tirosina quinasa, que a menudo está desregulada en las células cancerosas, lo convierte en un candidato valioso para el desarrollo de nuevos medicamentos de quimioterapia .
Actividad Antimicrobiana
Este compuesto también exhibe propiedades antimicrobianas, lo que lo hace útil en la lucha contra infecciones bacterianas y fúngicas. La investigación ha demostrado su eficacia como fungicida, brindando una nueva vía para tratar enfermedades agrícolas y proteger los cultivos de patógenos fúngicos .
Aplicaciones Antivirales
El andamiaje de pirido[2,3-d]pirimidina, al que pertenece This compound, se ha explorado por sus capacidades antivirales. Ha mostrado promesa en la inhibición de la replicación de varios virus, lo que podría conducir al desarrollo de nuevos medicamentos antivirales para enfermedades que actualmente carecen de tratamientos efectivos .
Inhibidores de la Tirosina Quinasa
Las tirosina quinasas son enzimas que juegan un papel crucial en la transducción de señales y están implicadas en muchos tipos de cáncer. This compound los derivados se han estudiado por su inhibición selectiva de la tirosina quinasa, lo que ofrece potencial para terapias contra el cáncer dirigidas .
Inhibición Enzimática para Trastornos Metabólicos
Enzimas como la dihidrofolato reductasa (DHFR) están involucradas en las vías metabólicas de las células. Se han investigado los inhibidores basados en la estructura de This compound por su potencial terapéutico en el tratamiento de trastornos metabólicos mediante la modulación de la actividad enzimática .
Aplicaciones de la Ciencia de los Materiales
Más allá de sus aplicaciones biológicas, This compound puede utilizarse en la ciencia de los materiales. Sus propiedades estructurales permiten la creación de nuevos materiales con características electrónicas o fotónicas específicas, que se pueden aplicar en el desarrollo de nuevos sensores u otros materiales avanzados .
Mecanismo De Acción
While the specific mechanism of action for 6-Bromopyrido[2,3-d]pyrimidin-2-amine is not mentioned in the search results, compounds containing the pyrimidine core, such as pyridopyrimidines, have been found to exhibit potential pharmacological activities . They are useful as fungicides, antiviral, antimicrobial, and anticancer agents . In particular, they are potent and highly selective inhibitors of tyrosine kinase .
Safety and Hazards
Direcciones Futuras
The future directions for 6-Bromopyrido[2,3-d]pyrimidin-2-amine could involve further exploration of its potential pharmacological activities . As it is a key intermediate for the synthesis of compounds with bioactive N-substituted fragments at the C-6 position of pyrido[2,3-d]pyrimidine derivatives , methods for its preparation have attracted widespread interest .
Análisis Bioquímico
Biochemical Properties
6-Bromopyrido[2,3-d]pyrimidin-2-amine plays a crucial role in biochemical reactions, primarily as an inhibitor of tyrosine kinases, cyclin-dependent kinases (CDKs), and other enzymes involved in cell signaling pathways. It interacts with these enzymes by binding to their active sites, thereby inhibiting their activity. This interaction is essential for studying the regulation of cell growth, differentiation, and apoptosis. Additionally, 6-Bromopyrido[2,3-d]pyrimidin-2-amine has been shown to interact with various proteins and biomolecules, further elucidating its role in cellular processes .
Cellular Effects
The effects of 6-Bromopyrido[2,3-d]pyrimidin-2-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division. Additionally, 6-Bromopyrido[2,3-d]pyrimidin-2-amine can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, 6-Bromopyrido[2,3-d]pyrimidin-2-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases and CDKs, inhibiting their activity. This inhibition leads to the disruption of cell signaling pathways, which in turn affects gene expression and cellular functions. Additionally, 6-Bromopyrido[2,3-d]pyrimidin-2-amine can modulate the activity of transcription factors, further influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromopyrido[2,3-d]pyrimidin-2-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromopyrido[2,3-d]pyrimidin-2-amine remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of 6-Bromopyrido[2,3-d]pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to healthy cells and tissues. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
6-Bromopyrido[2,3-d]pyrimidin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with these enzymes can alter metabolic processes, leading to changes in metabolite concentrations and overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s effects on cellular function and developing targeted therapies .
Transport and Distribution
Within cells and tissues, 6-Bromopyrido[2,3-d]pyrimidin-2-amine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The transport and distribution of 6-Bromopyrido[2,3-d]pyrimidin-2-amine are essential for understanding its pharmacokinetics and optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 6-Bromopyrido[2,3-d]pyrimidin-2-amine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes. Understanding the subcellular localization of 6-Bromopyrido[2,3-d]pyrimidin-2-amine is crucial for elucidating its mechanism of action and optimizing its use in research and therapy .
Propiedades
IUPAC Name |
6-bromopyrido[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSVKHCROGKLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=NC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60730376 | |
| Record name | 6-Bromopyrido[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
882670-89-5 | |
| Record name | 6-Bromopyrido[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(5-Bromo-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1444273.png)

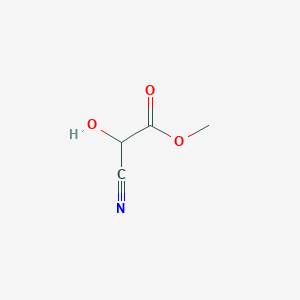
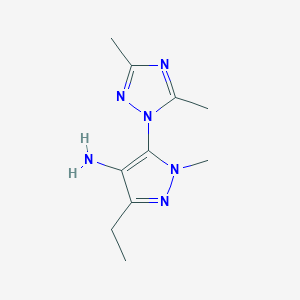
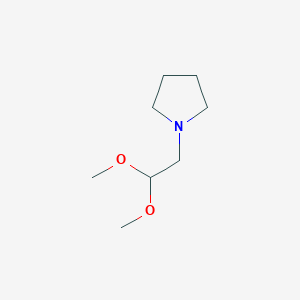
![(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1444279.png)
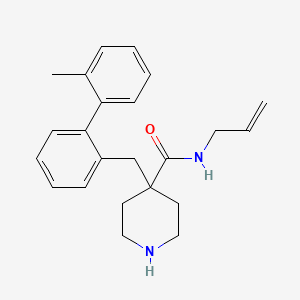
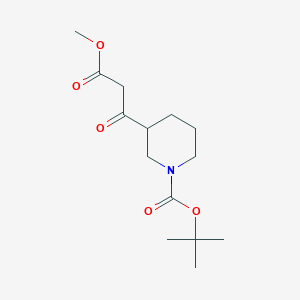

![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1444286.png)
![Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1444290.png)

